molecular formula C20H18ClN5O3S2 B2713779 N-(4-(N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 896367-71-8

N-(4-(N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No. B2713779
CAS RN: 896367-71-8
M. Wt: 475.97
InChI Key: WUYMUBFXPXLVHR-UHFFFAOYSA-N
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Description

This compound is a thiazole derivative . Thiazole derivatives have been reported to have various medicinal properties such as anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . In particular, this compound has shown promising anticancer activity against a range of cancer cell lines.


Synthesis Analysis

The synthesis of similar thiazole derivatives has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using NMR and IR spectroscopy . The NMR spectrum showed peaks corresponding to the aromatic protons and the thiazole ring . The IR spectrum showed peaks corresponding to the C-H stretch of the phenyl nucleus, the C=C skeletal stretch of the phenyl ring, and the C=O stretch of the amide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar thiazole derivatives have been studied . The replacement of the NH2 group with a substituted phenyl ring led to an evident increase in antibacterial activity of the synthesized thiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . The molecular weight, molecular formula, and other properties have been determined .

Scientific Research Applications

Anticancer Activity

The compound and its derivatives have shown potential in the treatment of cancer . The exact mechanism of action is not fully understood, but it is believed that the compound’s ability to form hydrogen bonds with different target receptors may play a role .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties, making it a potential candidate for the development of new antimicrobial drugs .

Analgesic and Anti-inflammatory Activity

The compound has shown analgesic and anti-inflammatory activities, suggesting its potential use in the management of pain and inflammation .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which could be beneficial in the prevention of diseases associated with oxidative stress .

Antiviral Activity

The compound has shown antiviral properties, indicating its potential use in the treatment of viral infections .

Enzyme Inhibition

The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests its potential use in the treatment of diseases associated with these enzymes .

Antitubercular Agents

The compound has shown potential as an antitubercular agent, indicating its possible use in the treatment of tuberculosis .

Green Chemistry Applications

The compound has been synthesized using green chemistry methods, which are environmentally friendly and sustainable . This highlights its potential for large-scale production with minimal environmental impact .

Mechanism of Action

The mechanism of action of similar thiazole derivatives has been studied in the context of their antimicrobial and anticancer activities . These compounds have shown promising antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . They have also shown anticancer activity against various cancer cell lines.

Future Directions

Future research could focus on further investigating the biological activity of this compound and its potential applications in medicine . More research on this molecule is needed to improve its biological activity .

properties

IUPAC Name

N-[4-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3S2/c1-13(27)23-16-6-8-18(9-7-16)31(28,29)22-11-10-17-12-30-20-24-19(25-26(17)20)14-2-4-15(21)5-3-14/h2-9,12,22H,10-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYMUBFXPXLVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide

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